molecular formula C13H10N2O4 B11982566 alpha-(2-Hydroxy-5-nitrophenylimino)-o-cresol CAS No. 15666-64-5

alpha-(2-Hydroxy-5-nitrophenylimino)-o-cresol

Cat. No.: B11982566
CAS No.: 15666-64-5
M. Wt: 258.23 g/mol
InChI Key: BCOROSGFRRAIGD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}-4-NITROPHENOL typically involves the condensation reaction between 2-hydroxybenzaldehyde and 4-nitroaniline. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}-4-NITROPHENOL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(E)-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}-4-NITROPHENOL has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.

    Biology: Investigated for its antimicrobial and antioxidant activities.

    Medicine: Explored for potential therapeutic applications due to its biological activities.

    Industry: Utilized in the synthesis of dyes, pigments, and other organic compounds.

Mechanism of Action

The mechanism of action of 2-{[(E)-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}-4-NITROPHENOL involves its ability to interact with various molecular targets. The compound can form coordination complexes with metal ions, which can enhance its biological activity. Additionally, the presence of the nitro and hydroxyl groups allows it to participate in redox reactions, contributing to its antimicrobial and antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(E)-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}-4-NITROPHENOL is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

CAS No.

15666-64-5

Molecular Formula

C13H10N2O4

Molecular Weight

258.23 g/mol

IUPAC Name

2-[(2-hydroxyphenyl)methylideneamino]-4-nitrophenol

InChI

InChI=1S/C13H10N2O4/c16-12-4-2-1-3-9(12)8-14-11-7-10(15(18)19)5-6-13(11)17/h1-8,16-17H

InChI Key

BCOROSGFRRAIGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=C(C=CC(=C2)[N+](=O)[O-])O)O

Origin of Product

United States

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